N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide
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Overview
Description
N~2~-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide is a synthetic organic compound that features a complex molecular structure This compound is characterized by the presence of a bromophenoxy group, an oxadiazole ring, and a furanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide typically involves multiple steps. One common method includes the following steps:
Formation of the oxadiazole ring: This is achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent.
Introduction of the bromophenoxy group: This step involves the reaction of the oxadiazole intermediate with 4-bromophenol under basic conditions.
Coupling with furanamide: The final step involves coupling the bromophenoxy-oxadiazole intermediate with furanamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N~2~-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide involves its interaction with specific molecular targets. The bromophenoxy group and oxadiazole ring are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide
- 4-Bromo-N-(2-((4-bromophenoxy)methyl)-1,4,3-oxathiazin-5-yl)benzamide
Uniqueness
N~2~-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-furamide is unique due to the presence of the furanamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C20H14BrN3O4 |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
N-[4-[5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H14BrN3O4/c21-14-5-9-16(10-6-14)27-12-18-23-19(24-28-18)13-3-7-15(8-4-13)22-20(25)17-2-1-11-26-17/h1-11H,12H2,(H,22,25) |
InChI Key |
DFWDOPKITCDLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NOC(=N3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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